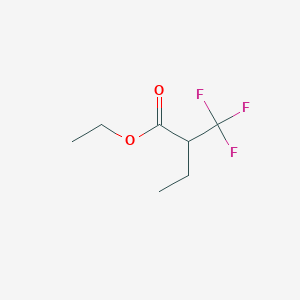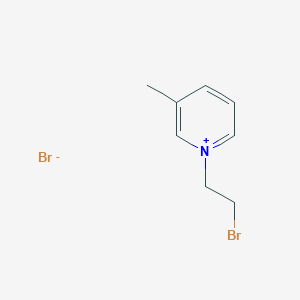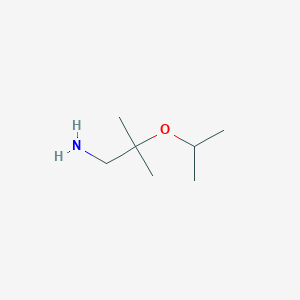
Ethyl 2-(trifluoromethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)butanoate is an organic compound with the molecular formula C7H11F3O2 It is an ester derived from butanoic acid and ethyl alcohol, with a trifluoromethyl group attached to the second carbon of the butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(trifluoromethyl)-, ethyl ester typically involves the esterification of butanoic acid with ethyl alcohol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(trifluoromethyl)-, ethyl ester can be achieved through a high-temperature gas-phase reaction. This method involves the reaction of butanoic acid with ethyl alcohol in the presence of a catalyst such as copper oxide (CuO) or uranium oxide (UO3). The reaction is conducted at elevated temperatures to facilitate the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and ethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using a strong acid like hydrochloric acid, while basic hydrolysis involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(trifluoromethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester group can undergo hydrolysis, releasing butanoic acid and ethyl alcohol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Propanoic acid, 2-(trifluoromethyl)-, ethyl ester: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Pentanoic acid, 2-(trifluoromethyl)-, ethyl ester: Similar structure but with a longer carbon chain, affecting its reactivity and applications.
Uniqueness
Ethyl 2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
90784-38-6 |
|---|---|
Fórmula molecular |
C7H11F3O2 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
ethyl 2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H11F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
PZBFWLHXZOLQTQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)C(F)(F)F |
SMILES canónico |
CCC(C(=O)OCC)C(F)(F)F |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dione, 3,12-dimethyl-](/img/structure/B1661338.png)







![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-furylmethyl)acetamide](/img/structure/B1661354.png)
![ethyl 4-({[2,4-dioxo-3-(4-{2-oxo-2-[(2-phenylethyl)amino]ethyl}phenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B1661355.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1661358.png)


